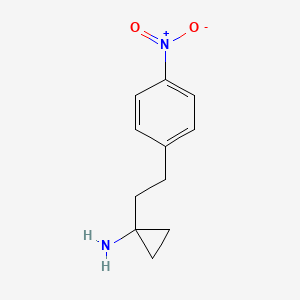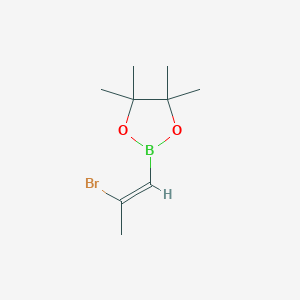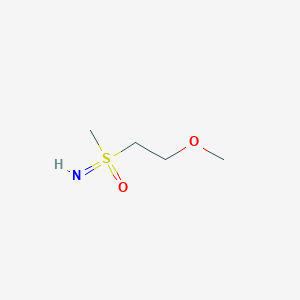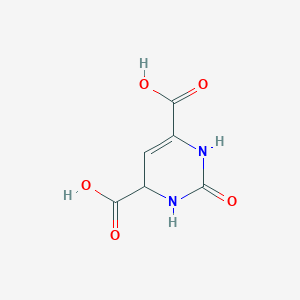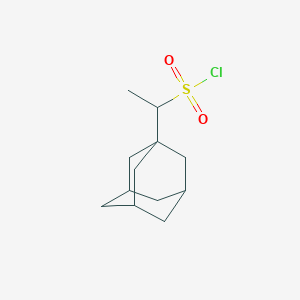
1-(Adamantan-1-yl)ethane-1-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Adamantan-1-yl)ethane-1-sulfonyl chloride is a chemical compound characterized by the presence of an adamantane group attached to an ethane sulfonyl chloride moiety The adamantane structure is known for its rigidity and stability, making it a valuable component in various chemical applications
Preparation Methods
The synthesis of 1-(Adamantan-1-yl)ethane-1-sulfonyl chloride typically involves the reaction of adamantane derivatives with sulfonyl chloride reagentsThe reaction conditions often require the use of solvents such as dichloromethane and catalysts like aluminum chloride to facilitate the process .
Industrial production methods may involve large-scale chlorosulfonation reactions under controlled conditions to ensure high yield and purity. The process is optimized to minimize by-products and maximize the efficiency of the reaction.
Chemical Reactions Analysis
1-(Adamantan-1-yl)ethane-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols, leading to the formation of sulfonamide, sulfonate, and sulfonothioate derivatives.
Oxidation and Reduction: The compound can be oxidized to form sulfonic acids or reduced to yield sulfinic acids under specific conditions.
Hydrolysis: In the presence of water, the sulfonyl chloride group can hydrolyze to form the corresponding sulfonic acid.
Common reagents used in these reactions include bases like sodium hydroxide for hydrolysis, and reducing agents such as lithium aluminum hydride for reduction reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(Adamantan-1-yl)ethane-1-sulfonyl chloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(Adamantan-1-yl)ethane-1-sulfonyl chloride involves its ability to act as an electrophile, reacting with nucleophiles to form stable covalent bonds. This reactivity is attributed to the presence of the sulfonyl chloride group, which is highly susceptible to nucleophilic attack. The adamantane moiety provides steric hindrance, influencing the compound’s reactivity and selectivity in various chemical reactions .
Comparison with Similar Compounds
1-(Adamantan-1-yl)ethane-1-sulfonyl chloride can be compared with other adamantane derivatives, such as:
1-(Adamantan-1-yl)ethane-1-sulfonic acid: Similar structure but with a sulfonic acid group instead of sulfonyl chloride, leading to different reactivity and applications.
1-(Adamantan-1-yl)ethane-1-sulfonamide: Contains a sulfonamide group, making it useful in different synthetic pathways and biological studies.
1-(Adamantan-1-yl)ethane-1-sulfonothioate: Features a sulfonothioate group, offering unique properties for material science applications.
The uniqueness of this compound lies in its combination of the adamantane structure with the reactive sulfonyl chloride group, providing a versatile platform for various chemical transformations and applications.
Properties
Molecular Formula |
C12H19ClO2S |
|---|---|
Molecular Weight |
262.80 g/mol |
IUPAC Name |
1-(1-adamantyl)ethanesulfonyl chloride |
InChI |
InChI=1S/C12H19ClO2S/c1-8(16(13,14)15)12-5-9-2-10(6-12)4-11(3-9)7-12/h8-11H,2-7H2,1H3 |
InChI Key |
NUVCNDPXAPRPJY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C12CC3CC(C1)CC(C3)C2)S(=O)(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


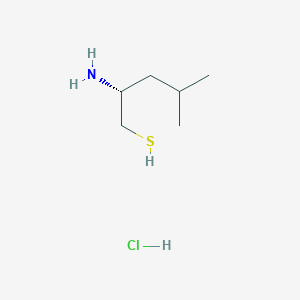
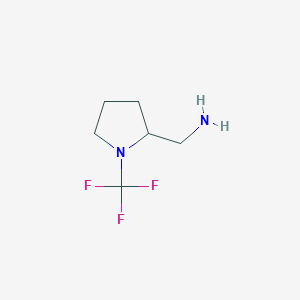
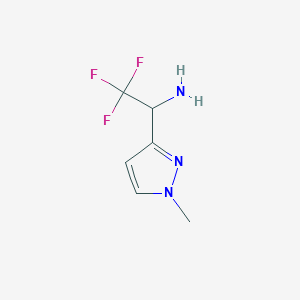
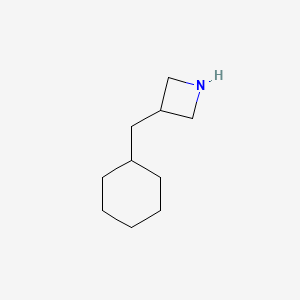
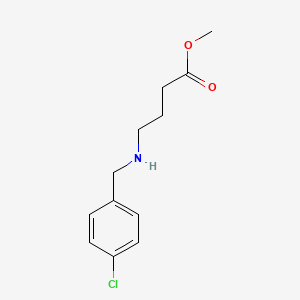
![rac-1-[(1R,2R)-2-(5-bromothiophen-2-yl)cyclopropyl]methanaminehydrochloride,trans](/img/structure/B13526945.png)
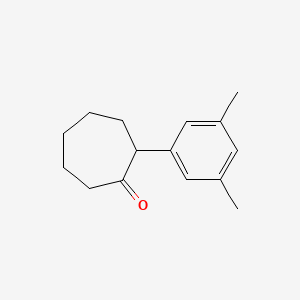
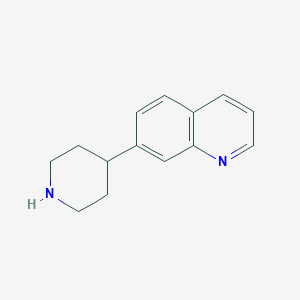
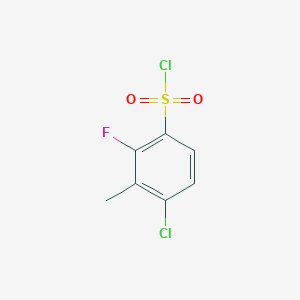
![(6-(Tert-pentyl)-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)methanamine](/img/structure/B13526982.png)
